molecular formula C7H2Cl2F3N3 B8241832 5,7-Dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine

5,7-Dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine

Cat. No.: B8241832
M. Wt: 256.01 g/mol
InChI Key: RIQHZKDVCHNPKL-UHFFFAOYSA-N
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Description

5,7-Dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine is a heterocyclic compound with the molecular formula C7H2Cl2F3N3 and a molecular weight of 256.0120896 g/mol . This compound is characterized by the presence of both chlorine and trifluoromethyl groups attached to an imidazo[1,2-c]pyrimidine core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with an imidazole derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.

    Coupling reactions: It can undergo coupling reactions with various partners to form more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium hydride or potassium carbonate in solvents such as dimethylformamide or dimethyl sulfoxide.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted imidazo[1,2-c]pyrimidine derivative .

Scientific Research Applications

5,7-Dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a potential lead compound for the development of new pharmaceuticals, particularly in the areas of oncology and infectious diseases.

    Industry: In the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and trifluoromethyl groups enhances its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-5-(trifluoromethyl)pyrimidine: Shares the trifluoromethyl and dichloro substitution pattern but lacks the imidazole ring.

    5,7-Dichloro-2-methylimidazo[1,2-c]pyrimidine: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

5,7-Dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine is unique due to the combination of its trifluoromethyl group and imidazo[1,2-c]pyrimidine core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5,7-dichloro-2-(trifluoromethyl)imidazo[1,2-c]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F3N3/c8-4-1-5-13-3(7(10,11)12)2-15(5)6(9)14-4/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQHZKDVCHNPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N2C1=NC(=C2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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